molecular formula C10H12O2 B074064 2,3-Dihydro-2,2-dimethyl-7-benzofuranol CAS No. 1563-38-8

2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Cat. No. B074064
CAS RN: 1563-38-8
M. Wt: 164.2 g/mol
InChI Key: WJGPNUBJBMCRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-2,2-dimethyl-7-benzofuranol (2,3-DHDMBF) is a naturally occurring compound found in plants and animals. It is a benzofuran derivative, meaning it contains a six-membered ring with two oxygen atoms and four carbon atoms. It is a 7-phenol metabolite formed during the hydrolysis of carbofuran .


Synthesis Analysis

2,3-Dihydro-2,2-dimethyl-7-benzofuranol is a 7-phenol metabolite formed during the hydrolysis of carbofuran . It reacts with Ti (OiPr) 4 or Zr (OEt) 4 to yield dimers of [Ti (micro-ddbfo) 2 (ddbfo) 6] and [Zr (ddbfo) 3 (EtOH) (micro-EtO)] 2 . It was used as a starting reagent in the preparation of aminoalkanol derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol is C10H12O2 . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

2,3-Dihydro-2,2-dimethyl-7-benzofuranol reacts with Ti (OiPr) 4 or Zr (OEt) 4 to yield dimers of [Ti (micro-ddbfo) 2 (ddbfo) 6] and [Zr (ddbfo) 3 (EtOH) (micro-EtO)] 2 . It is more reactive than amides and forms polymers such as polyurethane resins .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol are as follows: It has a boiling point of 95°C at 1mm, a density of 1.101 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.541 (lit.) . Its flash point is >230°F .

Scientific Research Applications

Hydrolysis Metabolite of Carbofuran

“2,3-Dihydro-2,2-dimethyl-7-benzofuranol” is a 7-phenol metabolite formed during the hydrolysis of carbofuran . Carbofuran is a broad-spectrum insecticide that controls soil-dwelling pests and foliar pests in a variety of crops. The study of this metabolite can help understand the degradation and environmental fate of carbofuran.

Ligand for Metal Complexes

This compound reacts with metal alkoxides such as Ti(OiPr)4 or Zr(OEt)4 to yield dimers . These complexes can be studied for their potential applications in catalysis, materials science, and other fields.

Analytical Chemistry

“2,3-Dihydro-2,2-dimethyl-7-benzofuranol” can be analyzed by variable-temperature control systems using liquid chromatography . This can be useful in environmental monitoring and food safety, where detecting residues of carbofuran and its metabolites is important.

Synthesis of Aminoalkanol Derivatives

This compound has been used as a starting reagent in the preparation of aminoalkanol derivatives . These derivatives can have various applications in medicinal chemistry and drug discovery.

Mass Spectrometry Studies

The mass spectrum of “2,3-Dihydro-2,2-dimethyl-7-benzofuranol” can be studied using electron ionization . This can provide valuable information about the structure and properties of the molecule, and can be useful in fields like analytical chemistry and forensic science.

Study of Physical and Chemical Properties

The study of its physical and chemical properties such as refractive index, density, and flash point can provide insights into its behavior under different conditions . This can be useful in fields like materials science and chemical engineering.

Safety and Hazards

2,3-Dihydro-2,2-dimethyl-7-benzofuranol is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid contact with eyes and skin, and to avoid inhaling it .

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPNUBJBMCRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Record name CARBOFURAN PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24024
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027414
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Carbofuran phenol is an odorless, white crystalline solid., White odorless solid; [CAMEO]
Record name CARBOFURAN PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24024
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2969
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000002 [mmHg]
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2969
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,3-Dihydro-2,2-dimethyl-7-benzofuranol

CAS RN

1563-38-8
Record name CARBOFURAN PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24024
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carbofuran phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1563-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-2,2-dimethylbenzofuran-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772HS1899G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

The starting material 2,3-dihydro-2,2-dimethyl-7-benzofuranol is prepared from catechol and 3-chloro-2-methylpropene as described by Neth. No. 6,500,340. The material (16.4 g) is added to 125 ml of water and contacted with 8 ml of 50% NaOH. After stirring one-half hour, 16.4 g of dimethylsulfate is added and the resulting suspension is stirred and heated at 60° for 2 hours. The resulting mixture is extracted with methylene chloride. The organic phase is dried over sodium sulfate and the solvent is evaporated under reduced pressure. The residual oil is distilled to afford 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction of catechol and methallyl chloride may be illustrated as follows: ##STR1## In accordance with existing processes the reaction mixture, I, would have been filtered to remove sodium chloride, then subjected to Claisen rearrangement and cyclization to form 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran resulting in the loss of unreacted or excess catechol employed in the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Preferably, in this step, the intermediate 2-(2-hydroxy-2-methylpropoxy)phenol is combined with para-toluensulfonic acid and toluene and heated to reflux (approximately 111° C.) to produce carbofuran phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Reactant of Route 2
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Reactant of Route 3
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Reactant of Route 4
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Reactant of Route 5
Reactant of Route 5
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Reactant of Route 6
2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.